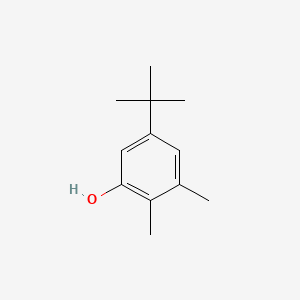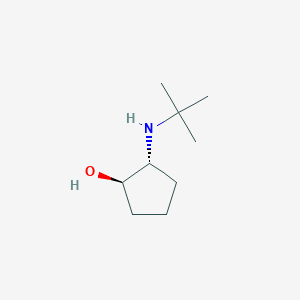
1-Cyclohexylbutan-2-one
Descripción general
Descripción
1-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with butyl lithium, followed by oxidation to form the ketone. Another method includes the reaction of cyclohexylmagnesium bromide with butanone under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-Cyclohexylbutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Cyclohexylbutan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which are essential for its biological and industrial applications .
Comparación Con Compuestos Similares
Cyclohexanone: Similar in structure but lacks the butanone group.
2-Butanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanol: Similar in structure but has a hydroxyl group instead of a ketone
Uniqueness: 1-Cyclohexylbutan-2-one is unique due to the presence of both a cyclohexyl group and a butanone backbone, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both structural features are advantageous .
Propiedades
IUPAC Name |
1-cyclohexylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCKEFQTCBFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3381460.png)




![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)



